ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, 2,4-dimethylpyrrole, and 3-methylphenylhydrazine. The reaction conditions usually require the presence of a catalyst, such as p-toluenesulfonic acid, and solvents like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrrole ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted pyrrole compounds.
Scientific Research Applications
ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2,4-dimethylpyrrole: A simpler pyrrole derivative used in the synthesis of dyes and pigments.
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Another pyrrole derivative with applications in organic synthesis.
Uniqueness
ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE is unique due to its complex structure, which includes both pyrrole and hydrazido functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[[(3-methylbenzoyl)amino]carbamoyl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-5-25-18(24)14-11(3)15(19-12(14)4)17(23)21-20-16(22)13-8-6-7-10(2)9-13/h6-9,19H,5H2,1-4H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLIIBXFTXKPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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